7,10,13,16-Docosatetraenoic acid, methyl ester
Overview
Description
Synthesis Analysis
- The total synthesis of methyl-7,10,13,16-docosatetraenoate was accomplished, and its metabolism in rats was studied, showing its conversion to arachidonate and docosapentaenoate (Sprecher, 1967).
- Methyl [1-14C]docosa-7,10,13,16-tetraenoate was prepared from arachidonic acid using Arndt-Eistert syntheses (Neergaard, Coniglio, & Smith, 1982).
Molecular Structure Analysis
- Studies on the structure of various docosane derivatives have been conducted, providing insights into the molecular configuration and stereochemistry of such compounds, although direct studies on 7,10,13,16-Docosatetraenoic acid, methyl ester's structure are limited (Smirnova, Tret’yakova, & Kazakova, 2010).
Chemical Reactions and Properties
- Methyl docosahexaenoate, a similar compound, undergoes autoxidation forming various aldehydes and esters, indicating the susceptibility of docosatetraenoic acid esters to oxidative reactions (Noble & Nawar, 1971).
- Human platelets metabolize 7,10,13,16-docosatetraenoic acid into dihomo-thromboxane and other hydroxy acids, suggesting its involvement in complex biochemical pathways (Vanrollins, Horrocks, & Sprecher, 1985).
Physical Properties Analysis
- The physical properties of 7,10,13,16-Docosatetraenoic acid, methyl ester, particularly in terms of its behavior in biological systems, have been inferred from studies on similar fatty acids, but specific data on its melting point, boiling point, solubility, and other physical properties are not directly available in the current research literature.
Chemical Properties Analysis
- Its chemical properties, such as reactivity and stability, can be deduced from studies on similar fatty acids and their metabolites. These studies indicate that 7,10,13,16-Docosatetraenoic acid, methyl ester, is likely to participate in various biochemical reactions, especially oxidation and metabolism in living organisms (Ayala et al., 1973).
Scientific Research Applications
Synthesis and Metabolism : A study by Sprecher (1967) reported the total synthesis of Methyl-7,10,13,16-docosatetraenoate and its metabolism in rats. This research found that both this compound and arachidonate suppressed the biosynthesis of polyunsaturated fatty acids derived from oleate and palmitoleate, indicating its potential role in lipid metabolism (Sprecher, 1967).
Radiochemical Preparation : Neergaard et al. (1982) prepared Methyl [1-14C]docosa-7,10,13,16-tetraenoate from [1-14C]arachidonic acid, suggesting its use in radiochemical studies and tracing metabolic pathways (Neergaard, Coniglio, & Smith, 1982).
Isolation from Natural Sources : Fore et al. (2007) isolated Methylcis,cis-5,13-docosadienoate from Limnanthes douglasii oil, demonstrating the compound's occurrence in natural sources and potential for industrial extraction (Fore, Dollear, & Sumrell, 2007).
Biosynthesis in Marine Algae : Mikhailova et al. (1995) identified novel polyunsaturated fatty acids with four conjugated double bonds in the marine green alga Anadyomene stellata, including a compound characterized as 4ZZ,7Z,9E,13Z,16Z,19Z-docosaheptaenoic acid. This study contributes to understanding the biosynthesis of complex fatty acids in marine ecosystems (Mikhailova et al., 1995).
Metabolism in Human Platelets : Vanrollins et al. (1985) studied the metabolism of 7,10,13,16-docosatetraenoic acid by human platelets. They found it metabolizes into various compounds, including dihomo-thromboxane B2 and 14-hydroxy-7,10,12-nonadecatrienoic acid, indicating its role in platelet function and potential therapeutic applications (Vanrollins, Horrocks, & Sprecher, 1985).
properties
IUPAC Name |
methyl (7E,10E,13E,16E)-docosa-7,10,13,16-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-22H2,1-2H3/b8-7+,11-10+,14-13+,17-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGHYAFHPINIHF-SHDWVJIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,10,13,16-Docosatetraenoic acid, methyl ester |
Citations
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